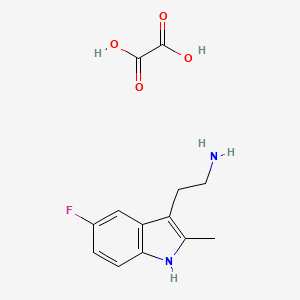

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

Descripción general

Descripción

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, where hydrazine reacts with ketones or aldehydes under acidic conditions.

Fluorination and Methylation:

Ethanamine Attachment: The ethanamine group is introduced through nucleophilic substitution reactions, where the indole derivative reacts with ethylamine.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the ethanamine derivative with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, various solvents.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound classified as an indole derivative, a class of heterocyclic compounds in natural products and pharmaceuticals. It features a fluorine atom at the 5th position and a methyl group at the 2nd position of the indole ring, with an ethanamine side chain at the 3rd position. The molecular weight of the compound is approximately 282.27 g/mol . Research suggests it has potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound may enhance its interaction with specific biological targets, making it a candidate for therapeutic applications.

Scientific Research Applications

Indole derivatives have potential in various biological research fields and are often used in synthesizing therapeutic agents. The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The indole structure allows it to bind to various receptors and enzymes, influencing biological processes. The presence of fluorine enhances its binding affinity and stability, which is critical for its efficacy in research and therapeutic contexts.

Methods of application for this compound can vary greatly depending on the specific research being conducted. Typically, these compounds are synthesized in a laboratory setting and then used in various experimental procedures.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine | Indole core with fluorine and methyl groups | Potentially high biological activity |

| 2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate | Similar indole structure but with fluorine at 7th | Different binding characteristics due to the position of fluorine |

| Indole derivatives (general class) | Varied substitutions on the indole core | Broad spectrum of biological activities |

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Fluoro-1H-indol-3-YL)ethanamine oxalate: Similar structure but lacks the methyl group.

2-(5-Methyl-1H-indol-3-YL)ethanamine oxalate: Similar structure but lacks the fluoro group.

2-(5-Fluoro-2-methyl-1H-indol-3-YL)propylamine oxalate: Similar structure but has a propylamine group instead of ethanamine.

Uniqueness

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to the presence of both fluoro and methyl groups on the indole core, which may enhance its biological activity and specificity .

Actividad Biológica

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate is a compound that has garnered attention due to its potential biological activities. This indole derivative, characterized by its unique structure, has been studied for various pharmacological properties, including neuroprotective and anti-proliferative effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C13H15FN2O4

- Molecular Weight : 282.27 g/mol

- CAS Number : Not specified in the available data .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its ability to form hydrogen bonds and engage in π–π stacking interactions, which may facilitate its binding to target proteins involved in cell signaling pathways.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways related to cell survival and inflammation .

Anti-Proliferative Activity

The compound has also shown potential as an anti-proliferative agent. In vitro studies suggest that it can inhibit the growth of various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Protects against oxidative stress | |

| Anti-proliferative | Inhibits cancer cell growth | |

| Enzymatic Activity | Modulates enzymatic functions |

Case Studies

Several studies have highlighted the biological significance of indole derivatives, including this compound:

- Neuroprotection Study : A study conducted by Albert et al. (2002) demonstrated that similar compounds could significantly reduce neuronal death in models of neurodegeneration, suggesting a protective effect against diseases like Alzheimer's .

- Cancer Research : Jaquith et al. (2005) explored the anti-cancer properties of indole derivatives, finding that they effectively inhibited tumor growth in xenograft models, highlighting their potential for therapeutic applications in oncology .

Propiedades

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.C2H2O4/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;3-1(4)2(5)6/h2-3,6,14H,4-5,13H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXRMHXESWCKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.